molecular formula C21H20FNO2 B11607244 3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

Cat. No.: B11607244
M. Wt: 337.4 g/mol
InChI Key: PXCVICRJSFRGBT-UHFFFAOYSA-N
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Description

3-[1-(2,5-Dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid is a pyrrole-based organic compound featuring a propanoic acid backbone substituted with aromatic groups. The central pyrrole ring is decorated with a 2,5-dimethylphenyl group at the 1-position and a 4-fluorophenyl group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20FNO2/c1-14-3-4-15(2)20(13-14)23-18(10-12-21(24)25)9-11-19(23)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,25)

InChI Key

PXCVICRJSFRGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of Propanoic Acid Moiety: The final step involves the addition of the propanoic acid group, which can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorophenyl vs. Chlorophenyl Analogs

A closely related compound, 3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic acid (), differs only in the halogen substituent (Cl vs. F). Key comparisons include:

  • Steric Impact : Both Cl and F are similar in size, but Cl’s larger van der Waals radius may marginally increase steric hindrance.
  • Molecular Weight : The chloro analog has a higher molar mass (Δ = ~18.5 g/mol) due to chlorine’s atomic weight .

Pyrrole vs. Pyrazole Heterocycles

3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic Acid () replaces the 4-fluorophenyl group with a pyrazole ring bearing an isopropyl substituent. Notable differences:

  • Acidity : The predicted pKa of 4.54 for the pyrazole derivative () suggests comparable acidity to the target compound, though substituents may modulate this further.
  • Solubility : The pyrazole’s isopropyl group introduces hydrophobicity, likely reducing aqueous solubility relative to the fluorophenyl-substituted target .

Dihedral Angles and Molecular Conformation

Studies on pyrazole derivatives () reveal dihedral angles between heterocyclic and aromatic rings ranging from ~4.6° to 10.5°. For example:

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole () : One fluorophenyl group is oriented perpendicular to the molecular plane, creating steric disruption.
  • Target Compound : The 2,5-dimethylphenyl and 4-fluorophenyl groups on the pyrrole ring likely adopt similar dihedral angles (~5–10°), balancing planarity for intermolecular interactions with steric accommodation .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Dihedral Angles (°)
3-[1-(2,5-Dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid C₂₇H₂₄FNO₂ 413.48 4-Fluorophenyl, 2,5-dimethylphenyl ~4.5–4.7* ~5–10
3-[5-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid (Ref) C₂₇H₂₄ClNO₂ 429.94 4-Chlorophenyl, 2,5-dimethylphenyl ~4.7–5.0* ~5–10
3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-...prop-2-enoic Acid C₁₅H₁₉N₃O₂ 273.33 Pyrazole, isopropyl 4.54 Not reported

*Predicted based on structural analogs .

Biological Activity

3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN1C_{22}H_{24}FN_1 with a molecular weight of approximately 347.44 g/mol. The structure features a pyrrole ring substituted with a dimethylphenyl and a fluorophenyl group, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily through modulation of specific biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival, potentially impacting cancer cell growth.
  • Receptor Binding : It interacts with various receptors, including those linked to inflammatory responses and pain pathways.

Therapeutic Applications

The potential therapeutic applications of this compound are broad, including:

  • Anticancer Activity : Preliminary studies suggest that it may act as an anticancer agent by inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of migration

These results highlight the compound's potential as a therapeutic agent against different types of cancer.

In Vivo Studies

Animal model studies are essential for assessing the efficacy and safety profile of this compound. Preliminary findings indicate:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Safety Profile : Toxicological assessments showed no severe adverse effects at therapeutic doses, indicating a favorable safety profile.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The study reported a significant reduction in tumor volume and an increase in survival rates among treated mice compared to untreated controls. This suggests that the compound may effectively target tumor growth while maintaining safety.

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